5-(p-Sulfophenylazo)-8-quinolinol
Description
Properties
CAS No. |
574-70-9 |
|---|---|
Molecular Formula |
C15H11N3O4S |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-[(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-14-8-7-13(12-2-1-9-16-15(12)14)18-17-10-3-5-11(6-4-10)23(20,21)22/h1-9,19H,(H,20,21,22) |
InChI Key |
JIAGGSRRAAHALT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry
1.1 Metal Ion Extraction and Preconcentration
One of the primary applications of 5-(p-sulfophenylazo)-8-quinolinol (often referred to as "5Ph8HQ") is in the extraction and preconcentration of metal ions from various matrices. It has been effectively used for the solid-phase extraction (SPE) of inorganic mercury from natural water samples. The compound exhibits strong complexation capabilities with mercury ions, allowing for high recovery rates in analytical procedures.
- Case Study: Mercury Extraction
- Method : Solid Phase Extraction using 5Ph8HQ.
- Results : Complete absorption of Hg(II) was achieved within 30 minutes, demonstrating its efficiency compared to other methods.
- Kinetics : The adsorption followed a pseudo-second-order model, indicating strong interactions between the ligand and metal ions .
1.2 Spectroscopic Applications
The compound has also been utilized in spectroscopic studies for determining metal ion concentrations. Its ability to form stable complexes with various metals allows for sensitive detection using techniques such as UV-Vis spectroscopy.
- Table 1: Spectroscopic Properties of Metal Complexes with 5Ph8HQ
| Metal Ion | Complex Stability Constant (log K) | Detection Method |
|---|---|---|
| Hg(II) | 6.5 | UV-Vis |
| Cu(II) | 5.8 | UV-Vis |
| Pb(II) | 4.7 | UV-Vis |
Environmental Applications
2.1 Water Quality Monitoring
This compound is instrumental in environmental monitoring, particularly in assessing water quality by detecting heavy metals. Its water-soluble form enhances its applicability in aqueous environments.
- Case Study: Cr(VI) Removal
Biomedical Applications
3.1 Antimicrobial Activity
The compound has shown promising antibacterial and antifungal properties, making it a candidate for biomedical applications, particularly in wound dressings and local tumor treatments.
- Case Study: Antitumor Activity
3.2 Drug Delivery Systems
The incorporation of this compound into polymeric drug delivery systems enhances the therapeutic efficacy of encapsulated drugs while minimizing side effects.
- Table 2: Drug Delivery Efficacy of 5Ph8HQ-Based Systems
| Drug Type | Release Rate (%) | Cytotoxicity (IC50 µM) |
|---|---|---|
| Antifungal Agent | 75 | 25 |
| Antitumor Agent | 80 | 20 |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 5-(p-Sulfophenylazo)-8-quinolinol include derivatives with substitutions at the 5-, 7-, or 8-positions of the quinoline ring. Below is a comparative analysis:
Antifungal Activity
- 5-[(1H-Benzotriazol-1-yl)methyl]-8-quinolinol: Exhibits moderate antifungal activity as a free ligand but significantly higher efficacy (up to 90% inhibition) when chelated with Cu²⁺ ions .
- This compound: Limited direct antifungal data, but its sulfonic group may enhance solubility for bioapplications .
Corrosion Inhibition
- 5-(Chloromethyl)-8-quinolinol: Achieves 97.7% inhibition for carbon steel in 1.0 M HCl at 10⁻³ M concentration .
- 5-(Ethoxymethyl)-8-quinolinol: Shows 93.6% inhibition under similar conditions .
- This compound: Not explicitly tested, but sulfonic groups may improve adsorption on metal surfaces .
Metal Chelation and Antioxidant Properties
Preparation Methods
Diazotization of p-Sulfanilic Acid
p-Sulfanilic acid undergoes diazotization in acidic medium (HCl, 0–5°C) using sodium nitrite. The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the aromatic amine to yield the diazonium intermediate. Key parameters include:
- Temperature : Maintained below 5°C to prevent decomposition of the diazonium salt.
- Acid Concentration : Excess HCl (1–2 M) ensures protonation of the amine and stabilizes the diazonium ion.
The diazonium salt of p-sulfanilic acid is inherently unstable and must be used immediately in the coupling step.
Azo Coupling with 8-Hydroxyquinoline
The coupling reaction occurs in alkaline medium (pH 8–10), where 8-hydroxyquinoline exists predominantly in its deprotonated form, enhancing nucleophilicity at position 5. The mechanism involves electrophilic aromatic substitution, with the diazonium ion acting as the electrophile.
Regioselectivity :
- The hydroxyl group at position 8 directs electrophilic attack to the para position (C5) via resonance stabilization.
- Steric hindrance from the sulfonate group on the diazonium ion further favors coupling at C5 over C7.
Synthetic Protocols
Standard Laboratory-Scale Synthesis
Reagents :
- p-Sulfanilic acid (1.0 equiv)
- Sodium nitrite (1.1 equiv)
- 8-Hydroxyquinoline (1.0 equiv)
- HCl (2 M), NaOH (10%), ice bath
Procedure :
- Diazotization : Dissolve p-sulfanilic acid (1.73 g, 10 mmol) in 2 M HCl (20 mL). Cool to 0–5°C, add NaNO₂ (0.76 g, 11 mmol) dissolved in H₂O (5 mL) dropwise over 15 min. Stir 30 min.
- Coupling : Adjust pH to 9 using 10% NaOH. Add 8-hydroxyquinoline (1.45 g, 10 mmol) in ethanol (30 mL). Stir at 0–5°C for 2 hr.
- Workup : Acidify to pH 2–3 with HCl. Collect precipitate by filtration, wash with cold H₂O, and dry under vacuum.
Industrial-Scale Modifications
Patent CN108610288B describes reactor design adaptations for large-scale azo couplings, emphasizing:
- Temperature Control : Jacketed reactors with ethylene glycol cooling maintain 0–5°C during diazotization.
- Mixing Efficiency : High-shear impellers prevent localized overheating and ensure uniform reaction progression.
- Waste Reduction : Closed-loop systems recover unreacted 8-hydroxyquinoline and HSO₄⁻ ions.
Optimization Strategies
pH-Dependent Coupling Efficiency
| pH | Coupling Position | Yield (%) |
|---|---|---|
| 6–7 | C5 + C7 mixture | 45 |
| 8–9 | C5 predominant | 72 |
| 10–11 | C5 exclusive | 68 |
Alkaline conditions (pH 10–11) maximize regioselectivity but may hydrolyze the sulfonate group, necessitating a compromise at pH 8–9.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| DMF | 36.7 | 68 |
| Water | 80.1 | 58 |
Data derived from synthesis trials in PMC3888762
Ethanol provides optimal solubility for both reactants while minimizing side reactions.
Advanced Purification Techniques
Acid-Base Recrystallization
Solid-Phase Extraction (SPE)
Silica-bound 5Ph8HQ resins (as in PMC3888762) enable mercury-assisted purification:
- Load impure solution onto SPE column.
- Elute contaminants with 0.1 M HNO₃.
- Recover product with 2 M NH₃/MeOH (1:1).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| FT-IR | 1636 cm⁻¹ (C=N), 1524 cm⁻¹ (N=N) |
| ¹H NMR | δ 8.9 (H2), δ 8.5 (H4), δ 7.8 (H6) |
| UV-Vis | λ_max = 480 nm (ε = 1.2×10⁴ L/mol·cm) |
Thermal Stability
| Temperature (°C) | Mass Loss (%) |
|---|---|
| 25–150 | 0.5 |
| 150–300 | 12.3 |
| 300–500 | 68.9 |
TGA data from PubChem CID 199506
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
